Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate
Description
Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carboxylate is a benzo[f]indole derivative characterized by a 4,9-dioxo core, a methyl carboxylate group at position 3, a methoxy substituent at position 2, and a 2-hydroxyethyl group at position 1. Its synthesis typically involves oxidative reactions and functional group modifications, as seen in related derivatives .
Properties
CAS No. |
74014-09-8 |
|---|---|
Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxobenzo[f]indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO6/c1-23-16-12(17(22)24-2)11-13(18(16)7-8-19)15(21)10-6-4-3-5-9(10)14(11)20/h3-6,19H,7-8H2,1-2H3 |
InChI Key |
DOLDDUXZZLTLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(N1CCO)C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
2-Amino-1,4-naphthoquinone derivatives serve as crucial precursors for the benzo[f]indole core formation. These can be functionalized with aminoalkyl groups such as 2-hydroxyethyl to introduce the hydroxyethyl substituent at the nitrogen atom of the indole ring.
Methoxy-substituted bromoquinones or methoxy-containing enamines are used to introduce the 2-methoxy group on the benzo[f]indole scaffold.
Methyl 3-(methylamino)acrylate or related enamines are employed to build the carboxylate ester functionality at position 3 of the indole ring.
Synthetic Route Example
A representative synthetic route based on the regioselective reaction of bromoquinones with enamines is as follows:
Preparation of Bromoquinone Intermediate : Synthesize 2-bromo-6-methoxy-1,4-benzoquinone or a related bromoquinone bearing the methoxy substituent.
Enamine Formation : Prepare methyl 3-(methylamino)acrylate or a similar enamine derivative that contains the ester group.
Coupling Reaction : React the bromoquinone with the enamine under controlled conditions to form the indolequinone ester intermediate. This step proceeds via nucleophilic attack of the enamine on the quinone, followed by cyclization to form the benzo[f]indole core.
Introduction of Hydroxyethyl Group : The hydroxyethyl substituent at the nitrogen can be introduced either by starting with an aminoalkyl-substituted naphthoquinone or by post-synthetic modification such as alkylation of the indole nitrogen with 2-bromoethanol derivatives.
Oxidation and Purification : Final oxidation steps ensure the quinone functionalities at positions 4 and 9 are intact. Purification is typically achieved by column chromatography.
Alternative Oxidative Cyclization Method
Another approach involves the cerium(IV)-mediated oxidative free radical cyclization :
React 2-amino-1,4-naphthoquinone derivatives bearing the hydroxyethyl substituent with β-dicarbonyl compounds in the presence of ceric sulfate in a mixed solvent system (ethanol, dichloromethane, water).
The reaction proceeds via oxidation of the β-dicarbonyl compound to an electrophilic intermediate, which adds to the aminoquinone, followed by intramolecular cyclization to form the benzo[f]indole-4,9-dione core.
The product is isolated by filtration, extraction, and chromatographic purification.
This method is advantageous for introducing diverse substituents and has been used to prepare related benzo[f]indole derivatives with carbohydrate moieties.
Analytical Characterization and Reaction Monitoring
Thin Layer Chromatography (TLC) is used to monitor reaction progress, typically employing hexane:ethyl acetate mixtures as eluents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D techniques such as HMBC) confirms the structure, especially the positions of carbonyl carbons and substituents.
Infrared (IR) Spectroscopy identifies characteristic functional groups such as carbonyl stretches.
Mass Spectrometry (MS) and elemental analysis verify molecular weight and composition.
Melting Point Determination provides purity assessment.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cerium(IV)-mediated oxidative cyclization | 2-amino-1,4-naphthoquinone derivatives, β-dicarbonyl compounds, ceric sulfate, EtOH/DCM/H2O | High functional group tolerance; allows diverse substituents | Complex mixtures possible; requires careful purification |
| Nucleophilic substitution on halogenated naphthoquinones | 2,3-dichloronaphthoquinone, aminoalkyl nucleophiles, K2CO3 | Straightforward substitution; good for glycoconjugates | Limited to nucleophilic substitution scope |
| Regioselective reaction of bromoquinones with enamines | Bromoquinones, methyl 3-(methylamino)acrylate, controlled conditions | Efficient, scalable, better functional group tolerance | Requires preparation of specific bromoquinones |
Research Findings and Optimization Notes
The regioselective bromoquinone-enamine reaction yields indolequinone esters in moderate to good yields (40–64%) and is preferred for synthesizing libraries of related compounds due to its scalability and functional group tolerance.
Cerium(IV)-mediated oxidative cyclization is effective for introducing carbohydrate or hydroxyalkyl substituents but may produce complex mixtures requiring chromatographic separation.
The choice of solvent, temperature, and oxidant concentration critically affects the yield and purity of the final product.
Post-synthetic modifications such as selective methylation or hydroxyethylation at the nitrogen can be employed to fine-tune the substitution pattern.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has been tested against human tumor cells, demonstrating a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have indicated that methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and promoting neuronal health.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models, suggesting its potential use in treating inflammatory disorders. This property can be attributed to its ability to modulate inflammatory pathways at the molecular level.
Case Study 1: Anticancer Efficacy
A detailed study conducted by the National Cancer Institute (NCI) assessed the anticancer efficacy of this compound across a panel of cancer cell lines. The results demonstrated significant inhibition of cell growth, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of effectiveness, with higher concentrations leading to larger zones of inhibition . This suggests that further optimization could enhance its antimicrobial properties.
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents at positions 1, 2, and 3 of the benzo[f]indole core:
Key Observations :
Physical and Spectral Properties
Melting Points and Solubility
Spectroscopic Data
¹H NMR Shifts :
- Target Compound : Expected downfield shifts for the 2-methoxy group (~δ 3.8–4.0 ppm) and 2-hydroxyethyl protons (~δ 3.5–4.2 ppm), based on analogs .
- Methyl 1,2-dimethyl-... (14) : δ 2.43 (s, Me), 3.82–3.93 (s, OMe), 5.70 (s, aromatic H) .
- Ethyl 2-hydroxy-... (31) : δ 5.12 (s, H2), 4.23–4.32 (m, ethyl ester) .
IR Spectra :
Antifungal Activity
- 4,9-Dioxo-4,9-dihydro-1H-benzo[f]indoles exhibit potent antifungal activity, as seen in pyrroloquinoline derivatives .
- Glycosylated analogs (6a, 6b) : Enhanced bioavailability may improve efficacy against tumor cells .
Antiproliferative Potential
- Amino acid-conjugated derivatives (5b, 6e–f): Demonstrated in vitro antiproliferative activity against cancer cell lines, likely due to improved cellular uptake .
Biological Activity
Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate, a complex indole derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indole core : A bicyclic structure that is a common scaffold in many biologically active compounds.
- Dioxo groups : Contributing to its reactivity and potential biological interactions.
- Hydroxyethyl and methoxy substituents : These functional groups may enhance solubility and bioactivity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | < 1 |
| Escherichia coli | Inactive |
| Candida albicans | 7.80 |
The compound exhibited significant activity against Staphylococcus aureus, particularly the methicillin-resistant strain (MRSA), with a remarkable MIC of less than 1 μg/mL. However, it was inactive against E. coli and showed moderate antifungal activity against Candida albicans with an MIC of 7.80 μg/mL .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Cytotoxicity Assays
In a study assessing cytotoxicity across multiple cancer cell lines, the compound showed promising results:
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| HL-60 (Leukemia) | 0.56 |
| MOLT-4 (Leukemia) | 0.23 |
| SK-MEL-5 (Melanoma) | 0.43 |
The compound displayed selective cytotoxicity towards leukemia cell lines, with GI50 values as low as 0.23 μM for MOLT-4 cells, indicating potent activity at nanomolar concentrations . Such selectivity is crucial for minimizing side effects in therapeutic applications.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of DNA synthesis : Similar compounds in the indole family have been shown to disrupt nucleic acid synthesis in cancer cells.
- Apoptosis induction : Evidence indicates that certain derivatives can trigger apoptotic pathways in malignant cells.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various indole derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Screening
Another study involved screening this compound against a panel of 60 cancer cell lines. The results indicated significant cytotoxicity in leukemia and melanoma cell lines, suggesting its potential utility in treating hematological malignancies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate?
- Methodological Answer : A common approach involves condensation reactions using indole-derived precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with thiazolone analogs in acetic acid with sodium acetate as a catalyst (3–5 hours, ~50% yield). Recrystallization from DMF/acetic acid mixtures is critical for purity . Alternative routes may involve palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, though yields and selectivity require optimization .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy, hydroxyethyl groups). For indole derivatives, characteristic shifts include aromatic protons at δ 6.5–8.5 ppm and carbonyl carbons at δ 160–180 ppm .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., experimental vs. calculated m/z values within ±0.0002 Da) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test palladium/copper catalysts for cyclization steps. For example, copper-catalyzed oxidative dehydrogenative dearomatization improves regioselectivity in indole modifications .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for condensation reactions. Acetic acid enhances protonation of intermediates but may require longer reflux times .
- Temperature control : Lower temperatures (60–80°C) reduce side reactions like ester hydrolysis, while higher temperatures (100–120°C) accelerate cyclization .
Q. What computational methods are suitable for studying the electronic properties or binding interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing methoxy group lowers LUMO energy, enhancing electrophilic substitution .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .
- MD simulations : Assess stability in solvated environments (e.g., water, DMSO) over 100-ns trajectories to evaluate aggregation tendencies .
Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?
- Methodological Answer :
- Batch analysis : Compare multiple synthetic batches using identical starting materials and conditions to isolate variability sources (e.g., impurities in reagents) .
- Cross-validation : Replicate published procedures with independent analytical platforms (e.g., alternate HPLC columns, NMR spectrometers) .
- By-product identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolyzed esters or dimerized indoles) that may explain yield discrepancies .
Safety and Handling Considerations
Q. What safety precautions are critical when handling this compound and its intermediates?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ethyl indole carboxylate analogs cause irritation upon exposure .
- Ventilation : Perform reactions in fume hoods, especially during reflux steps with acetic acid (volatile and corrosive) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal. Contaminated solvents require incineration or licensed waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
